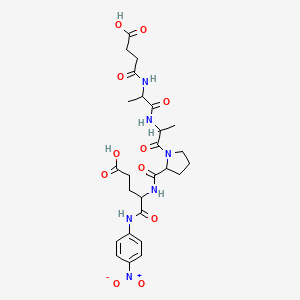

Suc-DL-Ala-DL-Ala-DL-Pro-DL-Glu-pNA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Succinyl-DL-alanine-DL-alanine-DL-proline-DL-glutamate-pNA est un substrat chromogène utilisé dans diverses analyses biochimiques. Il s'agit d'un peptide synthétique qui comprend le succinyl (Suc), l'alanine (Ala), la proline (Pro), l'acide glutamique (Glu) et la para-nitroaniline (pNA). Ce composé est particulièrement utile pour évaluer l'activité d'enzymes spécifiques, telles que les isomérases peptidylprolyl et les élastases .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de Succinyl-DL-alanine-DL-alanine-DL-proline-DL-glutamate-pNA implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'addition séquentielle d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend :

Couplage : Chaque acide aminé est activé et couplé au peptide lié à la résine.

Déprotection : Les groupes protecteurs temporaires sur les acides aminés sont éliminés.

Clivage : Le peptide complet est clivé de la résine et purifié.

Méthodes de production industrielle

La production industrielle de ce composé suit des principes similaires, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés et la chromatographie liquide haute performance (HPLC) sont couramment utilisés pour garantir une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Types de réactions

Succinyl-DL-alanine-DL-alanine-DL-proline-DL-glutamate-pNA subit plusieurs types de réactions chimiques :

Hydrolyse : La liaison peptidique peut être hydrolysée par des enzymes spécifiques, libérant la para-nitroaniline.

Oxydation et réduction : Le composé peut participer à des réactions redox, bien que celles-ci soient moins fréquentes dans ses applications typiques.

Réactifs et conditions courants

Hydrolyse : Des enzymes telles que l'élastase et les isomérases peptidylprolyl sont utilisées dans des conditions physiologiques (pH 7,4, 37 °C).

Oxydation et réduction : Des réactifs redox standard peuvent être utilisés, mais les conditions spécifiques dépendent de la réaction souhaitée.

Principaux produits

Applications De Recherche Scientifique

Succinyl-DL-alanine-DL-alanine-DL-proline-DL-glutamate-pNA est largement utilisé en recherche scientifique :

Chimie : En tant que substrat dans les études de cinétique enzymatique pour mesurer l'activité d'enzymes spécifiques.

Biologie : Dans les tests cellulaires pour étudier la fonction et la régulation enzymatique.

Médecine : Dans la découverte de médicaments pour cribler les inhibiteurs des enzymes cibles.

Industrie : Dans les processus de contrôle qualité pour garantir l'activité des préparations enzymatiques

Mécanisme d'action

Le composé agit comme un substrat pour des enzymes spécifiques. Lorsque ces enzymes catalysent l'hydrolyse de la liaison peptidique, la para-nitroaniline est libérée. Cette libération peut être mesurée quantitativement par son absorbance à 400-410 nm, fournissant une mesure directe de l'activité enzymatique .

Mécanisme D'action

The compound acts as a substrate for specific enzymes. When these enzymes catalyze the hydrolysis of the peptide bond, para-nitroaniline is released. This release can be quantitatively measured by its absorbance at 400-410 nm, providing a direct measure of enzyme activity .

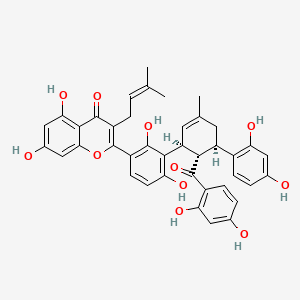

Comparaison Avec Des Composés Similaires

Composés similaires

Suc-Ala-Glu-Pro-Phe-pNA : Un autre substrat chromogène utilisé à des fins similaires.

Suc-Ala-Ala-Pro-Phe-pNA : Utilisé comme substrat pour l'élastase et d'autres protéases

Unicité

Succinyl-DL-alanine-DL-alanine-DL-proline-DL-glutamate-pNA est unique en raison de sa séquence spécifique, ce qui en fait un substrat approprié pour un ensemble distinct d'enzymes. Sa capacité à libérer la para-nitroaniline lors de l'hydrolyse permet une mesure facile et précise de l'activité enzymatique .

Propriétés

Formule moléculaire |

C26H34N6O11 |

|---|---|

Poids moléculaire |

606.6 g/mol |

Nom IUPAC |

4-[[1-[2-[2-(3-carboxypropanoylamino)propanoylamino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-(4-nitroanilino)-5-oxopentanoic acid |

InChI |

InChI=1S/C26H34N6O11/c1-14(27-20(33)10-12-22(36)37)23(38)28-15(2)26(41)31-13-3-4-19(31)25(40)30-18(9-11-21(34)35)24(39)29-16-5-7-17(8-6-16)32(42)43/h5-8,14-15,18-19H,3-4,9-13H2,1-2H3,(H,27,33)(H,28,38)(H,29,39)(H,30,40)(H,34,35)(H,36,37) |

Clé InChI |

YZDFMSJNAHKTFX-UHFFFAOYSA-N |

SMILES canonique |

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2-amino-7-methyl-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B12095357.png)

![2-[[2-[(2-hydroxy-1-phenylethyl)amino]-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide](/img/structure/B12095368.png)

![6-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12095380.png)

![10-[3-[4-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12095381.png)